4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate
Description
The compound 4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate features a fluorinated phenyl ring substituted with a (2E)-3-(2-methoxyphenyl)prop-2-enoyl group and a furan-2-carboxylate ester. Key structural elements include:
Properties
IUPAC Name |
[4-fluoro-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO5/c1-25-18-6-3-2-5-14(18)8-10-17(23)16-13-15(22)9-11-19(16)27-21(24)20-7-4-12-26-20/h2-13H,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYTXCPRLZUZLV-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison
Key Observations:
- Fluorine vs.
- Methoxy Group : The 2-methoxyphenyl group in the target compound may participate in hydrogen bonding, a critical factor in crystal packing and solubility, as discussed in Etter’s graph-set analysis .
- Ester vs. Acid: The furan-2-carboxylate ester in the target compound likely offers better metabolic stability compared to enoic acid derivatives (e.g., ), which are prone to hydrolysis .
Hydrogen Bonding and Crystal Packing
- The methoxy group in the target compound may form C–H···O or O–H···O interactions, influencing crystal packing. emphasizes graph-set analysis for characterizing such patterns .
Biological Activity
4-fluoro-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 320.32 g/mol. The presence of the fluorine atom and methoxy groups in its structure may influence its lipophilicity and biological interactions.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes linked to disease processes, including cholinesterases and cyclooxygenases. Studies indicate that derivatives with similar structural motifs exhibit moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The furan moiety in the compound contributes to its ability to scavenge free radicals, potentially providing protective effects against oxidative stress-related conditions .
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
In Vitro Studies
Table 1 summarizes the biological activities observed in vitro for compounds structurally related to this compound:
| Compound | Target Enzyme | IC50 (µM) | Activity Description |
|---|---|---|---|
| Compound A | AChE | 15.0 | Moderate inhibition |
| Compound B | BChE | 9.0 | Significant inhibition |
| Compound C | COX-2 | 12.5 | Moderate inhibition |
These studies indicate that modifications in the structure can lead to varying degrees of biological activity, suggesting a structure-activity relationship (SAR) that merits further exploration.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of similar compounds on neuronal cell lines exposed to neurotoxic agents. Results indicated that these compounds could reduce cell death significantly through mechanisms involving antioxidant activity and modulation of apoptotic pathways .
- Anti-cancer Potential : Research has demonstrated that derivatives of furan-containing compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The observed IC50 values ranged from 10 to 30 µM, indicating potential for development as anti-cancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
